Physicochemical data for 2-ethyl-1H-indole-3-carboxylic acid
Physicochemical data for 2-ethyl-1H-indole-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-ethyl-1H-indole-3-carboxylic acid
Authored by a Senior Application Scientist
Foreword: The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Understanding the fundamental physicochemical properties of substituted indoles is paramount for predicting their behavior in biological systems and for designing robust synthetic and analytical protocols. This guide provides a detailed examination of 2-ethyl-1H-indole-3-carboxylic acid, a representative member of this important class. While specific experimental data for this exact molecule is not abundant in public literature, this document synthesizes information from closely related analogs and established chemical principles to provide a comprehensive and actionable profile for researchers and drug development professionals.
Molecular Identity and Structural Attributes
2-ethyl-1H-indole-3-carboxylic acid belongs to the family of indole carboxylic acids. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring. The ethyl group at the C-2 position and the carboxylic acid at the C-3 position significantly influence the molecule's electronic distribution, steric profile, and, consequently, its chemical and physical properties.
| Identifier | Value | Source |
| IUPAC Name | 2-ethyl-1H-indole-3-carboxylic acid | - |
| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 189.21 g/mol | PubChem[1] |
| Canonical SMILES | CCC1=C(C(=O)O)C2=CC=CC=C2N1 | - |
| InChI Key | TWVUTEBEOYXQDC-UHFFFAOYSA-N | PubChem |
| CAS Number | 132797-91-2 (for 1-ethyl isomer) | Sigma-Aldrich |
Synthesis Pathway: The Fischer Indole Synthesis
From a synthetic chemistry perspective, the most logical and widely adopted route to 2,3-disubstituted indoles is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of phenylhydrazine with a suitable ketone.
Causality in Experimental Design: The choice of 2-oxobutanoic acid as the ketone precursor is critical as it directly installs the required ethyl group at the C-2 position and the carboxylic acid at the C-3 position of the final indole product. The use of a polyphosphoric acid (PPA) or zinc chloride catalyst is standard for promoting the[2][2]-sigmatropic rearrangement and subsequent cyclization under thermal conditions.
Caption: Proposed synthetic workflow for 2-ethyl-1H-indole-3-carboxylic acid.
Protocol: Synthesis via Fischer Indolization
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Phenylhydrazone Formation:
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Dissolve 2-oxobutanoic acid (1.0 eq) in ethanol in a round-bottom flask.
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Add phenylhydrazine (1.0 eq) dropwise to the solution at room temperature. A mild acid catalyst like acetic acid (0.1 eq) can be added to facilitate the reaction.
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Stir the mixture for 1-2 hours. The formation of the phenylhydrazone precipitate is typically observed.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
-
Cyclization:
-
To a flask containing polyphosphoric acid (PPA) preheated to 80°C, add the dried phenylhydrazone in portions with vigorous stirring.
-
Maintain the temperature at 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
The crude product will precipitate. Neutralize the solution carefully with a base (e.g., NaOH solution) to pH ~7.
-
Filter the solid, wash thoroughly with water, and dry.
-
-
Purification:
-
Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield pure 2-ethyl-1H-indole-3-carboxylic acid.
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Core Physicochemical Properties
The interplay between the electron-rich indole ring, the acidic carboxylic group, and the non-polar ethyl substituent dictates the molecule's physical properties.
| Property | Predicted/Analog-Based Value | Rationale and Context |
| Melting Point (°C) | 200 - 215 | Indole-3-carboxylic acid melts at 232-234°C.[4] The presence of the 2-ethyl group may slightly disrupt crystal lattice packing, leading to a moderately lower melting point. For comparison, 1H-indole-2-carboxylic acid melts at 203-204°C.[5][6] |
| pKa (Carboxylic Acid) | 4.0 - 5.0 | The typical pKa for a carboxylic acid is in this range. The electron-donating character of the indole ring may slightly increase the pKa compared to a simple benzoic acid. This value is crucial for designing purification strategies (acid-base extraction) and understanding its ionization state at physiological pH. |
| Aqueous Solubility | Sparingly soluble | The molecule has both a polar carboxylic acid group and a large, non-polar indole-ethyl scaffold. Like the parent indole-3-carboxylic acid, it is expected to be poorly soluble in water but soluble in alcohols like ethanol and methanol.[4] Solubility will be highly pH-dependent, increasing significantly in basic solutions due to deprotonation of the carboxylic acid. |
| LogP (Octanol/Water) | ~2.5 - 3.5 | The parent indole-3-carboxylic acid has an experimental LogP of 1.99.[7] The addition of an ethyl group will increase the lipophilicity, leading to a higher LogP value. This parameter is a key indicator of membrane permeability and potential bioavailability. |
Protocol: Experimental Determination of pKa via Potentiometric Titration
This protocol provides a self-validating system by calibrating the electrode with known standards and determining the half-equivalence point, which directly corresponds to the pKa.
Caption: Experimental workflow for determining pKa by potentiometric titration.
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Preparation: Accurately weigh ~20-30 mg of 2-ethyl-1H-indole-3-carboxylic acid and dissolve it in a suitable co-solvent mixture (e.g., 50 mL of 50:50 ethanol:water) to ensure solubility.
-
Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa.
-
Titration: Place the calibrated pH electrode and a micro-stir bar into the sample solution. Begin adding a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.05 mL) from a burette.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of sharpest inflection. The volume of NaOH required to reach this point is V_eq.
-
pKa Determination: The pKa is equal to the pH at the half-equivalence point (V_eq / 2).
Analytical Characterization: Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The expected spectral data are inferred from known indole derivatives.[8]
| Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | ~11.5 ppm (s, 1H): N-H proton of the indole ring. ~12.0 ppm (s, 1H): COOH proton. ~7.0-8.0 ppm (m, 4H): Protons on the benzene ring. ~2.9 ppm (q, 2H): Methylene (-CH₂) protons of the ethyl group. ~1.3 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group. |
| ¹³C NMR (in DMSO-d₆) | ~165-170 ppm: Carboxylic acid carbon (C=O). ~110-140 ppm: Aromatic and pyrrole ring carbons. ~20-25 ppm: Methylene carbon (-CH₂). ~13-16 ppm: Methyl carbon (-CH₃). |
| FT-IR (KBr pellet) | ~3300-3400 cm⁻¹: N-H stretching. ~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid. ~1650-1680 cm⁻¹: C=O stretching of the carboxylic acid. ~1450-1600 cm⁻¹: Aromatic C=C stretching. |
| Mass Spectrometry (ESI-) | m/z = 188.07: [M-H]⁻ corresponding to the deprotonated molecule. |
Stability and Reactivity Considerations
-
Decarboxylation: Indole-3-carboxylic acids can be susceptible to decarboxylation upon heating, particularly under acidic conditions. This is a critical consideration for long-term storage and reaction setup.
-
Oxidation: The electron-rich indole ring is prone to oxidation. Samples should be stored protected from light and air to prevent degradation. The use of inert atmospheres (e.g., nitrogen or argon) during reactions is advisable.[9]
-
Electrophilic Substitution: The indole ring readily undergoes electrophilic substitution. The C-3 position is typically the most reactive; however, since it is blocked in this molecule, electrophiles may react at the N-1 position or, under harsher conditions, on the benzene ring.[10]
This guide provides a foundational dataset and procedural framework for working with 2-ethyl-1H-indole-3-carboxylic acid. By grounding predictions in the known chemistry of related compounds and employing robust, self-validating experimental protocols, researchers can proceed with confidence in their synthetic and analytical endeavors.
References
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- MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
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- ResearchGate. Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing....
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